



Application of (+/-)-Ropivacaine-d7 in Forensic Toxicology

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Compound of Interest

Compound Name: (+/-)-Ropivacaine-d7 (propyl-d7)

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Abstract: This document provides detailed application notes and protocols for the use of (+/-)-Ropivacaine-d7 as an internal standard in the forensic toxicological analysis of ropivacaine. It is intended for researchers, scientists, and drug development professionals. The protocols herein describe validated methods for the quantification of ropivacaine in biological matrices, primarily plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). This guide includes comprehensive experimental procedures, quantitative data from validation studies, and visual workflows to ensure accurate and reproducible results in a forensic setting.

Introduction

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] In forensic toxicology, the accurate quantification of ropivacaine in biological specimens is crucial for investigating potential overdose, medical malpractice, and determining the cause of death. Due to its chemical similarity to ropivacaine, the deuterated analog, (+/-)-Ropivacaine-d7, serves as an ideal internal standard (IS) for analytical methods.[2][3] Its use corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of quantification.[4]

This document outlines detailed protocols for the analysis of ropivacaine using (+/-)-Ropivacaine-d7, with a focus on methods validated for forensic applications.

Analytical Methodologies



The primary analytical techniques for the quantification of ropivacaine in forensic toxicology are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). LC-MS/MS is often preferred for its high sensitivity, selectivity, and applicability to a wide range of biological matrices.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A validated high-sensitivity LC-MS/MS method is described for the quantification of both free and total ropivacaine in human plasma.

2.1.1. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for plasma samples.

Protocol:

- Pipette 200 μL of plasma (sample, calibrator, or quality control) into a microcentrifuge tube.
- Add 100 μL of the internal standard working solution ((+/-)-Ropivacaine-d7).
- Add 500 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 2 minutes.
- Centrifuge at 10,000 rpm for 3 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2.1.2. Chromatographic Conditions

- Instrumentation: An Agilent 1290 Infinity II UHPLC system or equivalent.
- Column: Gemini NX-18, 3.0 × 100 mm, 3 μm particles.
- Mobile Phase:
 - A: 0.05% (v/v) formic acid in water.



- o B: Acetonitrile.
- Gradient Elution: A gradient elution program should be optimized to ensure separation of ropivacaine from its metabolites and other endogenous compounds.
- Flow Rate: 0.8 mL/min.
- Column Temperature: 15°C.
- Injection Volume: 5 μL.

2.1.3. Mass Spectrometric Conditions

- Instrumentation: A QTRAP 6500+ mass spectrometer or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Ropivacaine: m/z 275.1 → 84.0 (Quantifier), m/z 275.1 → 98.2 (Qualifier).
 - \circ Ropivacaine-d7: m/z 282.1 → 85.1 (Quantifier), m/z 282.1 → 105.1 (Qualifier).
 - An alternative fragmentation for Ropivacaine-d7 is m/z 282.1 → 133.1.
- Source Parameters:
 - o Curtain Gas: 35 psi.
 - o Ion Spray Voltage: 3500 V.
 - Source Temperature: 550°C.
 - Ion Source Gas 1 and 2: 60 psi.
 - Collision Gas (CAD): Set to 9.



Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

A GC-MS/MS method has been developed for the simultaneous detection and quantification of ropivacaine and its primary metabolite, 3-hydroxyropivacaine, in various biological samples.

2.2.1. Sample Preparation: QuEChERS-based Extraction

This method is applicable to both fluid and homogenized solid tissue samples.

Protocol:

- To the fluid sample or homogenized tissue, add acetonitrile.
- Add the internal standard solution ((+/-)-Ropivacaine-d7).
- Centrifuge the mixture at 12,000 x g for 5 minutes.
- Transfer the upper acetonitrile layer to a tube containing magnesium sulfate and C18 silica for cleanup.
- Centrifuge, and evaporate the resulting supernatant to dryness under a nitrogen stream.
- Reconstitute the residue in methanol for GC-MS/MS injection.

Method Validation Data

The following tables summarize the quantitative data from validated analytical methods for ropivacaine using (+/-)-Ropivacaine-d7 as the internal standard.

Table 1: LC-MS/MS Method Validation in Human Plasma

Parameter	Result	Reference
Calibration Range	0.5 - 3000 ng/mL	
Precision (%RSD)	6.2% - 14.7%	
Accuracy	93.6% - 113.7%	



| IS-Normalized Matrix Factor CV | < 15% | |

Table 2: LC-MS/MS Method Validation in Dog Plasma

Parameter	Result	Reference
Calibration Range	0.05 - 1000 ng/mL	
Lower Limit of Quantification (LLOQ)	0.05 ng/mL (free), 0.30 ng/mL (protein-bound)	
Precision (%RSD)	0.40% - 5.30%	

| Accuracy | 85.50% - 113.30% | |

Table 3: GC-MS/MS Method Validation in Biological Samples

Parameter	Result	Reference
Limit of Detection (LOD)	15 ng/mL	
Recovery	97.6% - 103%	
Inter-day Precision (%RSD)	≤ 6.25%	

| Intra-day Precision (%RSD) | ≤ 3.20% | |

Application in Post-Mortem Forensic Toxicology

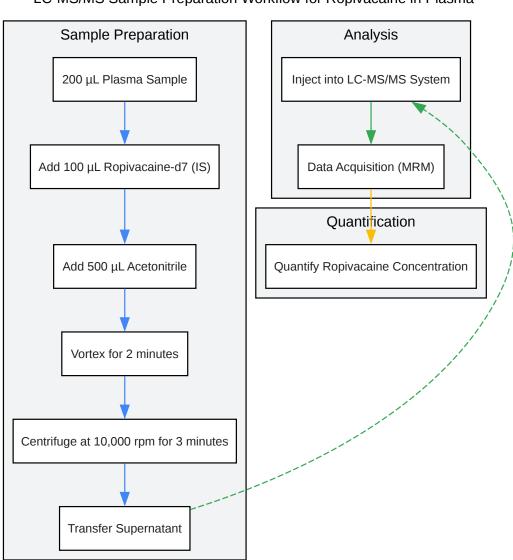
In post-mortem cases, the site of blood sampling is critical for the accurate interpretation of ropivacaine concentrations. Studies have shown that in cases involving local administration of ropivacaine, such as for nerve blocks during surgery, the concentration of the drug can be significantly higher at the site of injection.

A study on post-mortem concentrations of ropivacaine after hip fracture surgery found that the concentration in femoral blood on the operated side was a median of 24 times higher than on the contralateral side. Therefore, it is strongly recommended to collect femoral blood from the side opposite to any surgical intervention to avoid misleadingly high concentrations.



Visual Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this document.

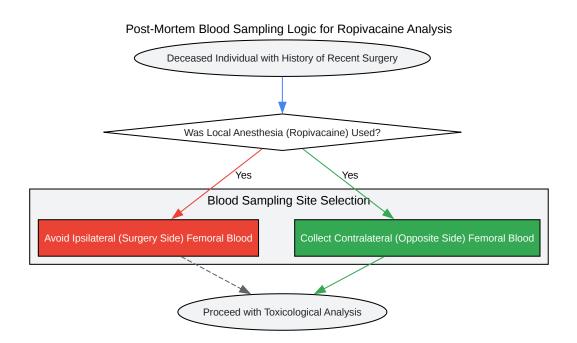


LC-MS/MS Sample Preparation Workflow for Ropivacaine in Plasma

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Caption: LC-MS/MS Sample Preparation and Analysis Workflow.



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Caption: Decision Logic for Post-Mortem Blood Sampling.

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